o-Xylene-d10 is a fully deuterated aromatic hydrocarbon (≥99 atom % D) primarily procured as a premium internal standard and specialized spectroscopic solvent. With a molecular weight of 116.23 g/mol, it provides a distinct +10 Da mass shift compared to native o-xylene while maintaining identical physicochemical properties, including a boiling point of 144 °C and equivalent gas-liquid partitioning behavior [1]. In industrial and analytical procurement, it is strictly specified for isotope dilution mass spectrometry (IDMS) in environmental BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) analysis, where it corrects for matrix-induced ion suppression and extraction losses[2]. Additionally, its lack of protium makes it a critical solvent for 1H NMR and neutron scattering applications where solvent signal masking is unacceptable .
Procuring generic deuterated aromatics, such as toluene-d8 or benzene-d6, as internal standards for o-xylene quantification introduces severe analytical vulnerabilities. Because native o-xylene has a higher boiling point (144 °C) and elutes significantly later in gas chromatography than benzene or toluene, earlier-eluting standards fail to experience the exact same matrix effects, thermal degradation, or instantaneous ion suppression at the mass spectrometer source [1]. Furthermore, substituting with m-xylene-d10 or p-xylene-d10 is inadequate; o-xylene possesses a distinct retention time from the meta and para isomers (which boil at 139 °C and 138 °C, respectively, and often co-elute). Only o-Xylene-d10 perfectly mirrors the extraction efficiency, purge-and-trap recovery, and precise chromatographic retention window of native o-xylene, ensuring quantitative accuracy in complex matrices like wastewater or biological fluids [2].
In volatile organic compound (VOC) analysis using GC-MS, internal standards must precisely mimic the target analyte. o-Xylene-d10 provides an identical retention time to native o-xylene but is cleanly resolved by its m/z 116 base peak, compared to m/z 106 for the native compound [1]. When using surrogate standards like toluene-d8, the retention time mismatch means the standard and analyte are subjected to different instantaneous matrix interferences in the MS source. Utilizing o-Xylene-d10 ensures that extraction recoveries and ionization efficiencies are perfectly normalized, maintaining strict quantitative accuracy (e.g., 78-104% recovery) even at lower limits of quantification (LLOQ) [2].
| Evidence Dimension | GC-MS Matrix Effect Correction (Quantification Accuracy) |
| Target Compound Data | o-Xylene-d10: Co-elutes exactly with native o-xylene, providing a clean +10 Da mass shift (m/z 116). |
| Comparator Or Baseline | Toluene-d8: Elutes earlier, failing to correct for specific ion suppression in the o-xylene retention window. |
| Quantified Difference | Eliminates retention time drift errors, enabling highly accurate recovery normalization in complex matrices. |
| Conditions | GC-MS/MS analysis of VOCs in complex biological or environmental matrices. |
Ensures regulatory compliance and precise quantification of o-xylene by perfectly mirroring the analyte's extraction efficiency and detector response.
Monitoring the in situ anaerobic bioremediation of BTEX in heavily contaminated aquifers is impossible with native compounds due to high background concentrations. By injecting o-Xylene-d10, researchers can track its specific degradation into o-methyl-benzylsuccinic acid-d10. The deuterated metabolite yields a distinct mass signature (m/z 260/199 ion ratio), completely separating the active remediation signal from the pre-existing environmental contamination [1]. This allows for the precise calculation of zero-order formation rates (e.g., 1.0 to 7.4 nM/day) even when background BTEX levels are as high as 193 μM[1].
| Evidence Dimension | In Situ Degradation Tracking (Metabolite Signal-to-Noise) |
| Target Compound Data | o-Xylene-d10: Yields uniquely identifiable o-methyl-benzylsuccinic acid-d10 (m/z 260/199). |
| Comparator Or Baseline | Unlabeled o-Xylene: Degradation products are indistinguishable from pre-existing environmental contamination. |
| Quantified Difference | Enables exact quantification of degradation rates (1.0-7.4 nM/day) in backgrounds up to 193 μM BTEX, which is mathematically impossible with unlabeled tracers. |
| Conditions | Single-well push-pull tests in BTEX-contaminated groundwater monitoring anaerobic transformation. |
Allows environmental engineers to definitively prove and quantify in situ bioremediation efficacy without background interference.
When o-xylene is required as a solvent for structural characterization of polymers or complex organics, the native solvent's strong proton signals obscure critical data. o-Xylene-d10, synthesized at ≥99 atom % D isotopic purity, suppresses the dominant aromatic (~7.1 ppm) and methyl (~2.2 ppm) 1H NMR peaks. Furthermore, in Small-Angle Neutron Scattering (SANS), the substitution of protium with deuterium drastically reduces the incoherent scattering cross-section, shifting the solvent from a strong background scatterer to a transparent medium, thereby revealing the morphology and vibrational modes of the dissolved materials [1].
| Evidence Dimension | Spectroscopic Background Signal (1H NMR and SANS) |
| Target Compound Data | o-Xylene-d10 (≥99 atom % D): Suppresses >99% of solvent proton signals and incoherent neutron scattering. |
| Comparator Or Baseline | Unlabeled o-Xylene: Dominant 1H NMR peaks and massive incoherent neutron scattering cross-section. |
| Quantified Difference | Reduces solvent background interference by >99%, maximizing the signal-to-noise ratio for the target analyte. |
| Conditions | 1H NMR spectroscopy or neutron scattering of xylene-soluble polymers and optoelectronic materials. |
Critical for materials science research where the solvent's intrinsic signals would otherwise mask the analyte's structural or vibrational data.
o-Xylene-d10 is the strictly specified internal standard for environmental and toxicological VOC testing, such as EPA Methods 8260C and 8261A. Its use guarantees that extraction losses, purge-and-trap variations, and MS ion suppression are perfectly normalized for o-xylene, ensuring regulatory compliance and high-precision quantification [1].
In environmental engineering, o-Xylene-d10 is injected into contaminated aquifers during single-well push-pull tests. Because its deuterated degradation products (e.g., o-methyl-benzylsuccinic acid-d10) are mass-resolved from background contamination, it allows for the unambiguous calculation of in situ microbial degradation rates [2].
For materials that require xylene as a processing solvent, o-Xylene-d10 is procured for Small-Angle Neutron Scattering (SANS) and 1H NMR studies. The deuteration eliminates the strong incoherent scattering of hydrogen, providing a clear spectroscopic window to observe polymer morphology and vibrational modes [3].
Flammable;Irritant